

# structural basis of VPC-18005 interaction with ETS domain

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VPC-18005 |           |
| Cat. No.:            | B15588227 | Get Quote |

An in-depth analysis of the structural basis of the **VPC-18005** and ETS domain interaction reveals a targeted approach to inhibiting aberrant gene transcription in prostate cancer. This technical guide synthesizes the available data on the binding affinity, mechanism of action, and experimental validation of **VPC-18005**, a novel small molecule inhibitor of the ERG transcription factor.

#### Introduction

In approximately 50% of prostate cancer cases, chromosomal rearrangements lead to the fusion of the androgen-regulated TMPRSS2 gene with the E26 transformation-specific (ETS) transcription factor ERG.[1][2] This results in the overexpression of the ERG protein, a key driver of disease progression.[1] The ETS domain of ERG is responsible for binding to DNA and regulating the transcription of target genes that promote an aggressive phenotype, including cell migration and invasion.[3][4] **VPC-18005** was identified through a rational, insilico drug discovery process to directly target and inhibit the function of the ERG-ETS domain. [1][5]

#### **Mechanism of Action**

**VPC-18005** is designed to function as a competitive inhibitor by binding to the DNA-binding interface of the ERG-ETS domain.[1][3][5] By occupying this site, **VPC-18005** sterically hinders the interaction between ERG and its cognate DNA sequences, thereby disrupting its transcriptional activity.[1][2][6] This inhibition has been shown to suppress the expression of ERG-regulated genes, such as SOX9, which is involved in prostate cancer invasion.[1]



## **Quantitative Data Summary**

The following tables summarize the key quantitative metrics reported for **VPC-18005**.

Table 1: Binding Affinity and Molecular Properties

| Parameter             | Value               | Source    |
|-----------------------|---------------------|-----------|
| Binding Affinity (Kd) | ~3 mM               | [6]       |
| Molecular Weight      | 318 g/mol (at pH 7) | [1][3][6] |

Table 2: In Vitro Efficacy

| Assay                         | Cell Line | IC50 Value | Source |
|-------------------------------|-----------|------------|--------|
| pETS-luc Reporter<br>Activity | PNT1B-ERG | 3 μΜ       | [7]    |
| pETS-luc Reporter<br>Activity | VCaP      | 6 μΜ       | [7]    |

#### **Structural Basis of Interaction**

The interaction between **VPC-18005** and the ERG-ETS domain has been characterized through in-silico modeling and validated by biophysical methods.[1][4] The R-isomer of **VPC-18005** is predicted to have the most favorable binding energy.[1][3][6] The binding is characterized by a combination of hydrogen bonds and non-polar packing interactions with key residues within the DNA-binding pocket of the ETS domain.[1][3][6] NMR spectroscopy data confirmed that **VPC-18005** perturbs Tyr371, a critical residue for the ERG-DNA interaction, providing a mechanistic basis for its inhibitory activity.[1][3]

## Signaling Pathway and Experimental Workflow

The development and validation of **VPC-18005** involved a multi-step process from computational screening to in vivo testing. The signaling pathway it targets is a critical driver in ERG-positive prostate cancer.





ERG Signaling Pathway and VPC-18005 Inhibition

Click to download full resolution via product page

Caption: ERG signaling pathway and the inhibitory action of **VPC-18005**.



Discovery Phase In Silico Virtual Screening Lead Compound Selection (VPC-18005) Biophysical Validation NMR Spectroscopy (Binding Confirmation) In Vitro Characterization Luciferase Reporter Assay (IC50 Determination) **EMSA** (Disruption of DNA Binding) Cell Migration/Invasion Assays In Vivo Testing Zebrafish Xenograft Model (Metastasis Inhibition)

VPC-18005 Discovery and Validation Workflow

Click to download full resolution via product page

Caption: Experimental workflow for the discovery and validation of **VPC-18005**.



## **Key Experimental Protocols**

A summary of the methodologies used to characterize the **VPC-18005** interaction with the ERG-ETS domain is provided below.

- 1. In Silico Modeling and Virtual Screening
- Objective: To identify potential small molecule inhibitors of the ERG-ETS domain.
- Method: A rational drug discovery approach was used, involving virtual screening of a large compound library against the crystal structure of the ERG-ETS domain.[1][3] Docking scores were used to rank potential binders, with VPC-18005 ranking in the top 0.01%.[3]
- 2. NMR Spectroscopy
- Objective: To confirm the direct binding of **VPC-18005** to the ERG-ETS domain.
- Method:15N-HSQC NMR spectra were acquired for the 15N-labeled ERG-ETS domain in
  the presence and absence of VPC-18005.[1][3] Chemical shift perturbations of specific
  amide resonances upon addition of the compound indicate direct interaction. Reverse
  titration, where the 1H-NMR spectrum of the compound is monitored, was also performed.[5]
   [6]
- 3. Dual Reporter Luciferase Assay
- Objective: To quantify the inhibitory effect of VPC-18005 on ERG-mediated transcription.
- Method: Prostate cancer cells (PNT1B-ERG and VCaP) were co-transfected with a firefly luciferase reporter plasmid containing ETS-response elements (pETS-luc) and a Renilla luciferase control plasmid.[3][7] Cells were treated with varying concentrations of VPC-18005, and the relative luciferase activity was measured to determine IC50 values.[7]
- 4. Electrophoretic Mobility Shift Assay (EMSA)
- Objective: To demonstrate that VPC-18005 disrupts the binding of the ERG-ETS domain to DNA.



- Method: A fluorescently-labeled double-stranded DNA probe containing an ETS-response
  element was incubated with the recombinant ERG-ETS domain protein in the presence of
  increasing concentrations of VPC-18005.[6] The protein-DNA complexes were resolved by
  native polyacrylamide gel electrophoresis and visualized. A decrease in the shifted band
  indicates inhibition of DNA binding.[6]
- 5. Cell Migration and Invasion Assays
- Objective: To assess the functional effect of VPC-18005 on the metastatic potential of ERGexpressing cells.
- Method: Real-time cell analysis systems (e.g., xCelligence) were used to monitor the
  migration of ERG-expressing cells (PNT1B-ERG) through a microporous membrane in the
  presence or absence of VPC-18005.[3] Invasion assays were conducted similarly, with the
  membrane coated with a basement membrane extract.[3]
- 6. Zebrafish Xenograft Model
- Objective: To evaluate the in vivo efficacy of **VPC-18005** in inhibiting metastasis.
- Method: ERG-expressing human prostate cancer cells were fluorescently labeled and injected into the yolk sac of zebrafish embryos.[1][2] The embryos were then treated with VPC-18005, and the dissemination of cancer cells was monitored over several days to assess the anti-metastatic effect.[1]

#### Conclusion

**VPC-18005** represents a promising lead compound that directly targets the DNA-binding ETS domain of the oncoprotein ERG. Biophysical and cell-based assays have elucidated its mechanism of action, demonstrating its ability to disrupt ERG-DNA interactions and inhibit the downstream transcriptional program that drives the metastatic phenotype in a significant subset of prostate cancers. The detailed structural and functional characterization of the **VPC-18005**-ETS domain interaction provides a solid foundation for the further development of this and related compounds as potential therapeutics.[1][2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [structural basis of VPC-18005 interaction with ETS domain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588227#structural-basis-of-vpc-18005-interaction-with-ets-domain]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com